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Compound of Interest

Compound Name: Metanil yellow

Cat. No.: B10817201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of

Metanil yellow, a synthetic azo dye, utilizing Ultraviolet-Visible (UV-Vis), Infrared (IR), and

Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is

intended to serve as a comprehensive resource for the identification, characterization, and

quantification of this compound in various applications, including pharmaceutical analysis and

safety assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of Metanil yellow is primarily used for its quantification and to study its

electronic transitions. The dye exhibits characteristic absorption maxima in the visible and

ultraviolet regions, corresponding to its chromophoric structure.

Quantitative Data
Parameter Value Solvent/Conditions Reference

λmax 1 ~427-437 nm Water, pH 6.5 [1][2][3]

λmax 2 ~268 nm Water, pH 6.5 [1]

Molar Absorptivity (ε)
Not explicitly found in

searches
-
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Note: The absorption maximum in the visible region can be influenced by the solvent and the

pH of the solution.

Experimental Protocol
Objective: To determine the UV-Vis absorption spectrum of Metanil yellow and quantify its

concentration.

Materials:

Metanil yellow analytical standard

Distilled or deionized water (or other appropriate solvent)

Spectrophotometer grade cuvettes (quartz for UV region)

A calibrated UV-Vis spectrophotometer

Procedure:

Preparation of Stock Solution: Accurately weigh a known amount of Metanil yellow and

dissolve it in a precise volume of the chosen solvent to prepare a stock solution of known

concentration (e.g., 100 µg/mL).

Preparation of Working Standards: Prepare a series of dilutions from the stock solution to

create working standards of varying concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the

manufacturer's instructions. Set the wavelength range for scanning (e.g., 200-800 nm).

Blank Measurement: Fill a cuvette with the solvent used for preparing the standards and use

it as a blank to zero the instrument.

Sample Measurement: Record the absorbance spectra of each working standard and the

sample solution.

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantification, a

calibration curve can be constructed by plotting the absorbance at λmax against the
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concentration of the standards. The concentration of the unknown sample can then be

determined from its absorbance using the calibration curve.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in the

Metanil yellow molecule. The IR spectrum exhibits characteristic absorption bands

corresponding to the vibrational frequencies of its chemical bonds.

Quantitative Data
Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Reference

~3400 N-H stretching Secondary amine Inferred from structure

~1600 C=C stretching Aromatic rings Inferred from structure

~1500 N=N stretching Azo group Inferred from structure

~1140-1180 S=O stretching Sulfonate group [4]

~1035 S-O stretching Sulfonate group [4]

Note: The exact peak positions can vary slightly depending on the sample preparation method

(e.g., KBr pellet, ATR).

Experimental Protocol
Objective: To obtain the infrared spectrum of Metanil yellow for functional group identification.

Materials:

Metanil yellow analytical standard

Potassium bromide (KBr), spectroscopy grade

Mortar and pestle

Hydraulic press for KBr pellet preparation
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A calibrated Fourier-Transform Infrared (FTIR) spectrometer

Procedure (KBr Pellet Method):

Sample Preparation: Thoroughly grind a small amount of Metanil yellow (1-2 mg) with

approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer the powder to a die and press it under high pressure (typically 8-

10 tons) using a hydraulic press to form a thin, transparent pellet.

Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Record the IR spectrum of the Metanil yellow pellet, typically in the range of

4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the Metanil yellow molecule.

Quantitative Data
Due to the limited availability of publicly accessible, detailed NMR data for Metanil yellow, a

comprehensive table of chemical shifts, multiplicities, and coupling constants cannot be

provided. However, a representative ¹H NMR spectrum has been found and is described below.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Metanil yellow is expected to show a

complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm) due to

the presence of multiple phenyl rings. The protons on the different rings will have distinct

chemical shifts depending on their electronic environment, influenced by the azo bridge, the

sulfonate group, and the secondary amine. The N-H proton of the secondary amine may

appear as a broader signal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b10817201?utm_src=pdf-body
https://www.benchchem.com/product/b10817201?utm_src=pdf-body
https://www.benchchem.com/product/b10817201?utm_src=pdf-body
https://www.benchchem.com/product/b10817201?utm_src=pdf-body
https://www.benchchem.com/product/b10817201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a series of signals corresponding to

the different carbon atoms in the aromatic rings. The chemical shifts will be influenced by the

nature of the substituents on each ring. Carbons attached to the nitrogen and sulfur atoms will

have characteristic chemical shifts.

Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of Metanil yellow for structural elucidation.

Materials:

Metanil yellow analytical standard

Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterated

Chloroform, CDCl₃)

NMR tubes

A high-resolution NMR spectrometer

Procedure:

Sample Preparation: Dissolve an appropriate amount of Metanil yellow (typically 5-10 mg

for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated

solvent in an NMR tube.

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is

then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to

achieve homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse

sequence, number of scans, relaxation delay).

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number

of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier

transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected,
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and referenced (e.g., to the residual solvent peak or an internal standard like TMS). The

chemical shifts, multiplicities, and integration of the signals are then analyzed to elucidate

the molecular structure.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of Metanil
yellow.
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Spectroscopic analysis workflow for Metanil yellow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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